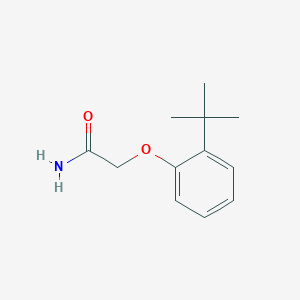

2-(2-tert-butylphenoxy)acetamide

説明

特性

IUPAC Name |

2-(2-tert-butylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQXTFKXNUYVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-(2-tert-butylphenoxy)acetamide and their biological activities:

Pharmacological Activities

Anticancer Activity

- Compound 7d (), a phenoxy acetamide derivative with a fluorophenoxy and thiadiazole-pyridinyl moiety, demonstrated potent cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 1.8 µM), outperforming the standard 5-fluorouracil. This highlights the importance of electron-withdrawing groups (e.g., fluorine) and heterocyclic backbones in enhancing cytotoxicity.

- Quinazoline-sulfonyl acetamides (e.g., 39 ) showed broad-spectrum anticancer activity against HCT-116, MCF-7, and PC-3 cell lines, attributed to their ability to disrupt DNA synthesis and induce apoptosis .

Antimicrobial Activity

- Piperazinyl-sulfonyl acetamides (e.g., 47, 48) exhibited strong activity against gram-positive bacteria (e.g., Staphylococcus aureus), while thiazolyl and pyridinyl derivatives (e.g., 49, 50) showed antifungal effects . The tert-butyl group in 2-(2-tert-butylphenoxy)acetamide may similarly enhance membrane permeability.

Enzyme Inhibition

- 17β-HSD2 Inhibition : Compound 13 (N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide) inhibited 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in hormone-dependent cancers. The presence of a second aromatic ring and hydrophobic substituents (e.g., phenethyl) was critical for binding to the enzyme’s hydrophobic pocket .

Structure-Activity Relationships (SAR)

- Substituent Position: The ortho-substituted tert-butyl group in 2-(2-tert-butylphenoxy)acetamide may hinder enzymatic degradation compared to para-substituted analogs (e.g., 4-tert-butyl derivatives in ), which could alter bioavailability.

- Heterocyclic Moieties: Thiadiazole, pyridazinone, or quinazoline backbones (Evidences 6, 9) enhance anticancer activity by facilitating interactions with DNA or kinase domains.

- Hydrophobic Groups : Phenethyl or tert-butyl substituents improve binding to hydrophobic enzyme pockets (e.g., 17β-HSD2 in ).

Q & A

Q. What are the standard synthetic routes for 2-(2-tert-butylphenoxy)acetamide, and what critical parameters influence yield and purity?

The synthesis typically involves coupling 2-tert-butylphenol with chloroacetyl chloride or acetic anhydride under basic conditions (e.g., using NaH or K₂CO₃ as a base). Key parameters include:

- Reagent stoichiometry : Excess chloroacetyl chloride improves acetylation efficiency.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity .

Q. What spectroscopic techniques are essential for confirming the identity of 2-(2-tert-butylphenoxy)acetamide?

Q. How can researchers assess the compound’s solubility for in vitro assays?

Use a tiered solvent approach:

Test solubility in DMSO (common stock solvent).

Dilute in aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., PEG-400) if precipitation occurs.

Quantify via UV-Vis spectroscopy at λ_max (~270 nm for acetamide derivatives) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the bioactivity of 2-(2-tert-butylphenoxy)acetamide against viral targets?

- Protocol :

- Obtain the 3D structure of target enzymes (e.g., SARS-CoV-2 Mpro from PDB).

- Optimize the ligand geometry (DFT calculations or X-ray crystallography; see ).

- Perform docking using AutoDock Vina or Schrödinger Maestro.

- Analyze binding affinities (ΔG values) and key interactions (H-bonds, hydrophobic contacts) .

Q. What strategies resolve contradictions in structural elucidation of derivatives, such as isomer misassignment?

- Case study : A 2015 study misassigned a metabolite as the meta-isomer (3-hydroxyphenyl) but corrected it to the ortho-isomer (2-hydroxyphenyl) via:

Q. How can researchers optimize the synthesis of 2-(2-tert-butylphenoxy)acetamide for scale-up?

Q. What methodologies evaluate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Analytical monitoring : Track degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., t90) .

Data Analysis & Mechanistic Questions

Q. How can kinetic studies clarify the mechanism of enzyme inhibition by 2-(2-tert-butylphenoxy)acetamide derivatives?

- Method :

- Conduct enzyme assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations).

- Plot Lineweaver-Burk curves to determine inhibition type (competitive/uncompetitive).

- Calculate IC₅₀ and Ki values using nonlinear regression (GraphPad Prism) .

Q. What computational tools predict the metabolic fate of 2-(2-tert-butylphenoxy)acetamide?

- In silico tools :

Advanced Application Scenarios

Q. How can 2-(2-tert-butylphenoxy)acetamide be functionalized to enhance blood-brain barrier (BBB) penetration?

Q. What in vivo models are suitable for evaluating the compound’s anti-inflammatory potential?

- Models :

- Carrageenan-induced paw edema (rat) : Acute inflammation.

- Collagen-induced arthritis (mouse) : Chronic inflammation.

- Biomarkers : Measure TNF-α, IL-6 via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。